molecular formula C9H7F3O3 B1640124 2-(2,2,2-Trifluoroethoxy)benzoic acid CAS No. 35480-46-7

2-(2,2,2-Trifluoroethoxy)benzoic acid

Cat. No. B1640124
CAS RN: 35480-46-7
M. Wt: 220.14 g/mol
InChI Key: HNVXZKNHBRXZSH-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 35480-46-7 . It has a molecular weight of 220.15 .


Synthesis Analysis

The synthesis of “2-(2,2,2-Trifluoroethoxy)benzoic acid” can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . Another process for its preparation involves reacting para-dibromo-benzene or para-dihydroxybenzene with a compound of formula CF3CH2O .


Molecular Structure Analysis

The molecular structure of “2-(2,2,2-Trifluoroethoxy)benzoic acid” is represented by the formula C9H7F3O3 . The InChI code for this compound is 1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.15 . It is a solid at room temperature . The melting point is reported to be between 85-87°C .

Scientific Research Applications

Development as Fluorescence Probes

2-(2,2,2-Trifluoroethoxy)benzoic acid derivatives, specifically HPF and APF, have been developed as novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. They are used to differentiate hROS from other reactive oxygen species and specifically detect hypochlorite. Their application extends to visualizing −OCl generated in stimulated neutrophils, indicating potential for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

In Situ Derivatization of Carboxylic Acids

A method for the in situ derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives, including benzoic acid, has been reported. This technique involves the use of 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride (TFEA) for rapid derivatization at room temperature. This process is useful for environmental analytical chemistry, as it yields cleaner samples and produces fluorinated amides with excellent characteristics for gas chromatography and electron-capture detection (Ford et al., 2007).

Synthesis of Antiarrhythmic Agents

2,2,2-Trifluoroethoxy ring substituents, including 2-(2,2,2-Trifluoroethoxy)benzoic acid, have been utilized in the synthesis of benzamides and naphthamides as antiarrhythmic agents. Structure-action studies reveal that the antiarrhythmic activity of these compounds is highly dependent on the number and position of 2,2,2-trifluoroethoxy groups, indicating their significance in medicinal chemistry (Banitt et al., 1975).

Application in Molecular Structure Analysis

2-[(2-Hydroxyphenyl) carbonyloxy] benzoic acid (HPCBA), a derivative of benzoic acid, has been extensively studied for its molecular structures and vibrations using FT-IR, FT-Raman spectra, and DFT method. This derivative demonstrates the potential for detailed molecular structure analysis, which is crucial in understanding compound properties and interactions (Muthu & Paulraj, 2013).

Catalytic Applications in Organic Synthesis

2-(2,2,2-Trifluoroethoxy)benzoic acid derivatives have been applied in catalysts for organic synthesis reactions. For instance, layered metal-organic framework materials derived from benzoic acid derivatives have been used as recyclable catalysts for olefin epoxidation reactions, demonstrating both high conversion and selectivity (Zhang et al., 2012).

Safety and Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVXZKNHBRXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)benzoic acid

Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoroethanol (40.0 g) and DMF (100 ml) was added sodium tert-butoxide (23.0 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 2-chlorobenzoic acid (25.0 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 120° C. for 5 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×50 ml). The combined organic layers were washed with water (3×50 ml) and the volume was concentrated to 90 ml. Hexane (150 ml) was added to the residues, and the mixture was concentrated to volume of 120 ml and a further portion of hexane (30 ml) was added. The mixture was heated at 50° C. for 30 minutes and then stirred at room temperature for 1 hour. The solids were filtered to yield the crude product. This material was dissolved in ethyl acetate (50 ml), charcoal (1.7 g) was added and the mixture was stirred at room temperature a further 2 hours. The solution was filtered through Celite™ and crystallized from ethyl acetate/hexane to yield the pure product (30.9 g, yield 88.0%) as a white solid, m.p. 85–86° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
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reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl 2-(2,2,2-trifluoroethoxy)benzoate (8 g., 34.2 mmoles) potassium hydroxide (3.3 g., 350 mmoles), water (50 ml.) and alcohol (25 ml.) are heated together under reflux for 1.5 hours, and distilled until ca. 25 ml. of distillate is removed. The cooled residue is acidified (pH 3) and the resulting white solid is collected and recrystallized (aqueous alcohol) to give fluffy white solid, m.p. 85°-86.5° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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